molecular formula C11H13N3O3S B285678 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide

Cat. No. B285678
M. Wt: 267.31 g/mol
InChI Key: KQAMTLBULPPKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide is a chemical compound that has gained considerable attention in scientific research due to its unique properties. It is a sulfanyl-substituted oxadiazole derivative that has shown potential in various fields such as medicinal chemistry, materials science, and biochemistry. In

Mechanism of Action

The mechanism of action of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide varies depending on the application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. It has also been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
In materials science, this compound acts as a fluorescent probe for metal ions by forming a complex with the metal ion, which results in a change in the fluorescence intensity.
In biochemistry, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzyme. It also acts as a fluorescence probe for ROS by reacting with the ROS to form a highly fluorescent compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide vary depending on the application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells and reduce inflammation. It has also been shown to have antimicrobial activity against various pathogens.
In materials science, this compound acts as a fluorescent probe for metal ions and has potential use in the development of OLEDs and OFETs.
In biochemistry, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide in lab experiments include its unique properties such as its ability to act as a fluorescent probe for metal ions and ROS. It also has potential use in the development of various applications such as OLEDs and OFETs.
The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited stability under certain conditions, which can affect its performance in various applications.

Future Directions

There are many future directions for the study of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide. Some of these directions include:
1. Further studies on its potential use as an anti-cancer agent and anti-inflammatory agent.
2. Development of new applications for this compound in materials science.
3. Investigation of its potential use as a fluorescence probe for other analytes.
4. Studies on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
5. Development of new synthetic methods for this compound to improve its yield and purity.
Conclusion:
3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide is a unique chemical compound that has shown potential in various fields such as medicinal chemistry, materials science, and biochemistry. Its ability to act as a fluorescent probe for metal ions and ROS, as well as its potential use in the development of various applications, makes it an interesting compound for further study. With ongoing research, this compound has the potential to lead to new discoveries and advancements in these fields.

Synthesis Methods

The synthesis of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide involves the reaction of 5-(2-furyl)-1,3,4-oxadiazole-2-thiol with N,N-dimethylacrylamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, this compound has shown potential as a fluorescent probe for the detection of metal ions. It has also been studied for its use in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
In biochemistry, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide has been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been studied for its potential use as a fluorescence probe for the detection of reactive oxygen species (ROS) in cells.

properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dimethylpropanamide

InChI

InChI=1S/C11H13N3O3S/c1-14(2)9(15)5-7-18-11-13-12-10(17-11)8-4-3-6-16-8/h3-4,6H,5,7H2,1-2H3

InChI Key

KQAMTLBULPPKLY-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CCSC1=NN=C(O1)C2=CC=CO2

Canonical SMILES

CN(C)C(=O)CCSC1=NN=C(O1)C2=CC=CO2

solubility

27.5 [ug/mL]

Origin of Product

United States

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